molecular formula C16H24O3Si B582821 1-(Trimethylsilyloxy)-1-cyclopentyl-3-(methoxyphenyl)-methanone CAS No. 1797112-95-8

1-(Trimethylsilyloxy)-1-cyclopentyl-3-(methoxyphenyl)-methanone

Cat. No.: B582821
CAS No.: 1797112-95-8
M. Wt: 292.45
InChI Key: HCCYMRFHRVVOMF-UHFFFAOYSA-N
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Description

1-(Trimethylsilyloxy)-1-cyclopentyl-3-(methoxyphenyl)-methanone is a synthetic organic compound characterized by the presence of a trimethylsilyloxy group, a cyclopentyl ring, and a methoxyphenyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylsilyloxy)-1-cyclopentyl-3-(methoxyphenyl)-methanone typically involves the following steps:

    Formation of the Trimethylsilyloxy Group: This can be achieved by reacting a suitable alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine.

    Cyclopentyl Ring Introduction: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentyl magnesium bromide reacts with an appropriate carbonyl compound.

    Methoxyphenyl Group Addition: The methoxyphenyl group is often introduced through a Friedel-Crafts acylation reaction, using methoxybenzene and an acyl chloride derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyloxy)-1-cyclopentyl-3-(methoxyphenyl)-methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyloxy group, replacing it with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(Trimethylsilyloxy)-1-cyclopentyl-3-(methoxyphenyl)-methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-(Trimethylsilyloxy)-1-cyclopentyl-3-(methoxyphenyl)-methanone exerts its effects involves interactions with specific molecular targets. The trimethylsilyloxy group can act as a protecting group, facilitating selective reactions at other sites of the molecule. The cyclopentyl and methoxyphenyl groups contribute to the compound’s overall reactivity and stability, influencing its interaction with enzymes and receptors in biological systems.

Comparison with Similar Compounds

    1-(Trimethylsilyloxy)-1-cyclopentyl-3-phenyl-methanone: Lacks the methoxy group, resulting in different reactivity and applications.

    1-(Trimethylsilyloxy)-1-cyclopentyl-3-(methylphenyl)-methanone: Contains a methyl group instead of a methoxy group, affecting its chemical properties.

Uniqueness: 1-(Trimethylsilyloxy)-1-cyclopentyl-3-(methoxyphenyl)-methanone is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where electronic effects are crucial.

Properties

CAS No.

1797112-95-8

Molecular Formula

C16H24O3Si

Molecular Weight

292.45

IUPAC Name

(3-methoxyphenyl)-(1-trimethylsilyloxycyclopentyl)methanone

InChI

InChI=1S/C16H24O3Si/c1-18-14-9-7-8-13(12-14)15(17)16(10-5-6-11-16)19-20(2,3)4/h7-9,12H,5-6,10-11H2,1-4H3

InChI Key

HCCYMRFHRVVOMF-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)C2(CCCC2)O[Si](C)(C)C

Origin of Product

United States

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